Pyronaamidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124535-77-9 |
|---|---|
Molecular Formula |
C25H27N5O6 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
(5Z)-5-[5-[(2-hydroxy-3,4-dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C25H27N5O6/c1-29-18(13-15-8-11-19(35-4)21(36-5)20(15)31)17(12-14-6-9-16(34-3)10-7-14)26-24(29)27-22-23(32)30(2)25(33)28-22/h6-11,31H,12-13H2,1-5H3,(H,26,27,28,33) |
InChI Key |
WVQSYFNWLYCGGT-UHFFFAOYSA-N |
SMILES |
CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=C(C(=C(C=C4)OC)OC)O |
Isomeric SMILES |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=C(C(=C(C=C4)OC)OC)O |
Canonical SMILES |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=C(C(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Structural Elucidation and Biosynthesis of Pyronaamidine
Advanced Spectroscopic Methods for Pyronaamidine Structure Determination
The definitive structure of this compound was established through the application of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provided the necessary data to piece together its complex molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis
NMR spectroscopy has been instrumental in delineating the carbon-hydrogen framework of this compound. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, researchers have been able to assign the chemical shifts for each proton and carbon atom in the molecule.
While the specific raw data from the original isolation papers is not fully available in public databases, the published literature confirms the use of these techniques to establish the connectivity and chemical environment of the atoms within this compound. The analysis of ¹H NMR spectra would reveal the number of different types of protons and their neighboring atoms through spin-spin coupling patterns. Concurrently, ¹³C NMR spectra would indicate the number of non-equivalent carbon atoms and their hybridization states.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for the Core Moieties of Similar Imidazole (B134444) Alkaloids
Since the specific NMR data for this compound is not publicly available, the following table presents typical chemical shift ranges for key structural motifs found in related marine imidazole alkaloids to provide a contextual understanding.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazole Ring Protons | 7.0 - 8.0 | 115 - 140 |
| Benzyl (B1604629) Protons | 6.5 - 7.5 | 125 - 140 |
| Methylene Protons adjacent to N | 3.0 - 4.5 | 40 - 60 |
| Methyl Protons on N | 3.0 - 4.0 | 30 - 40 |
Note: These are approximate values and can vary based on the specific molecular structure and solvent used.
Mass Spectrometry (MS) Techniques in this compound Dereplication
Mass spectrometry has played a crucial role in determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments would have been employed to induce fragmentation of the this compound molecule. The analysis of these fragment ions provides valuable clues about the connectivity of different structural components within the parent molecule, corroborating the structure proposed from NMR data.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
Based on the known structure of this compound, the following table outlines the expected mass spectrometry data.
| Ion Type | Expected m/z | Information Provided |
| [M+H]⁺ | Calculated Molecular Weight + 1 | Molecular weight of the compound |
| [M+Na]⁺ | Calculated Molecular Weight + 23 | Adduct ion confirming molecular weight |
| Fragment Ions | Varies | Structural fragments of the molecule |
Proposed Biosynthetic Pathways and Precursors of this compound
The biosynthesis of pyrrole-imidazole alkaloids, including this compound, is an area of active research. While the complete pathway has not been fully elucidated, studies on related compounds suggest a plausible route originating from common amino acid precursors.
It is hypothesized that the biosynthesis of the core imidazole ring of this compound involves the non-proteinogenic amino acid homoarginine. Homoarginine itself is derived from the essential amino acid lysine. The proposed pathway likely involves a series of enzymatic transformations, including oxidations and cyclizations, to construct the intricate imidazole scaffold. The benzyl groups appended to the imidazole core are likely derived from the shikimate pathway, a common route for the biosynthesis of aromatic compounds in many organisms.
Chemoenzymatic Approaches to this compound Synthesis
While the total chemical synthesis of this compound has been achieved, chemoenzymatic approaches offer a promising alternative that can leverage the high selectivity and efficiency of enzymes for certain chemical transformations. To date, no complete chemoenzymatic synthesis of this compound has been reported. However, the synthesis of this complex molecule could potentially benefit from the incorporation of enzymatic steps.
For instance, enzymes could be employed for the stereoselective construction of chiral centers within the molecule or for the regioselective modification of the aromatic rings. Biocatalysts such as oxidoreductases, transferases, and hydrolases could potentially be used to perform key steps in the synthesis with high precision, reducing the need for protecting groups and harsh reaction conditions often associated with traditional organic synthesis. The development of such chemoenzymatic routes would be a significant step towards a more sustainable and efficient production of this compound and its analogs for further biological evaluation.
Synthetic Methodologies for Pyronaamidine and Analogues
Total Synthesis Strategies of Pyronaamidine
Imidazole (B134444) Ring System Construction Approaches
The construction of the highly substituted 1-methyl-1H-imidazole ring is a cornerstone of this compound synthesis. rsc.org One successful approach begins with 1-methyl-2-phenylthio-1H-imidazole, which serves as a versatile starting material. rsc.orgrsc.org The synthesis strategy often involves the sequential introduction of substituents at specific positions of the imidazole core. researchgate.net For instance, the 4-position of the 1-methyl-1H-imidazole ring can be lithiated by treating the corresponding 4-bromo derivative with tert-butyllithium, allowing for the introduction of various carbogenic substituents. researchgate.net This method has been applied to the synthesis of the left-hand portion of this compound. researchgate.net
Key Reaction Methodologies and Reagents in this compound Synthesis
The synthesis of this compound relies on a toolkit of key reactions and reagents to achieve the desired molecular complexity. A pivotal step reported in the first total synthesis is the construction of the (1-methyl-2,5-dioxo-3H-imidazolin-4-yl)amino side chain. rsc.org This transformation is crucial for assembling the final natural product. The synthesis was achieved through an eight-step reaction sequence starting from 1-methyl-2-phenylthio-1H-imidazole. rsc.orgrsc.org
The following table summarizes some of the key reaction types and reagents that are conceptually important in the synthesis of complex imidazole alkaloids like this compound.
| Reaction Type | Reagents/Conditions | Purpose in Synthesis |
| Lithiation | tert-Butyllithium | Functionalization of the imidazole ring, e.g., at the 4-position. researchgate.net |
| Condensation | α-bromo ketones, formamidine (B1211174) acetate, liquid ammonia | Formation of the substituted imidazole core. biomedpharmajournal.org |
| Side Chain Construction | Specific reagents for the (1-methyl-2,5-dioxo-3H-imidazolin-4-yl)amino moiety | Installation of the key side chain at the 2-position. rsc.org |
| Cross-Coupling Reactions | Palladium or other transition metal catalysts | Formation of carbon-carbon or carbon-heteroatom bonds to attach side chains. |
Stereoselective and Regioselective Synthesis of this compound Derivatives
The concepts of stereoselectivity and regioselectivity are paramount in the synthesis of complex molecules like this compound and its derivatives. masterorganicchemistry.comkhanacademy.org A regioselective reaction favors the formation of one constitutional isomer over another, while a stereoselective reaction favors the formation of one stereoisomer over others. masterorganicchemistry.com
While the initial total synthesis of this compound itself did not focus on creating new stereocenters, the synthesis of its derivatives or related alkaloids often requires precise control over both regio- and stereochemistry. rsc.orgrsc.org For example, the development of a highly regioselective SN2' Mitsunobu reaction between Morita–Baylis–Hillman (MBH) alcohols and azodicarboxylates provides a pathway to α-alkylidene-β-hydrazino acid derivatives with good stereoselectivity. beilstein-journals.org Such methodologies, which allow for the selective formation of specific isomers, are crucial for creating diverse libraries of this compound analogues for biological evaluation. rsc.orgbeilstein-journals.org The choice of reaction mechanism and the structure of the starting material are key factors that determine the regioselectivity and stereoselectivity of a given transformation. masterorganicchemistry.com
Development of Novel Synthetic Routes for this compound-Related Alkaloids
Research into the synthesis of this compound has spurred the development of novel synthetic routes for other related marine imidazole alkaloids. rsc.org The strategies developed for this compound can often be adapted to synthesize other members of the naamidine and this compound families of alkaloids. researchgate.net For instance, the methods for constructing the substituted imidazole core and for introducing side chains are broadly applicable. rsc.orgresearchgate.net
The exploration of new synthetic pathways is driven by the need for more efficient and versatile methods to access these structurally diverse and biologically active compounds. mdpi.com This includes the development of new catalysts and reaction conditions to improve yields and selectivities. mt.com The synthesis of various imidazole alkaloids, such as isonaamidine A, isonaamidine C, and this compound, highlights the ongoing efforts to expand the synthetic toolbox for this class of natural products. lookchem.com
This compound as a Model Compound in Synthetic Organic Chemistry Research
The complex structure of this compound makes it an excellent model compound for the development and validation of new synthetic methodologies in organic chemistry. nih.gov The challenges associated with its total synthesis, such as the construction of the sterically hindered and highly functionalized imidazole core, provide a rigorous test for the limits of current synthetic methods. rsc.org
The pursuit of this compound's total synthesis has led to innovations in areas such as heterocyclic chemistry and the development of regioselective reactions. researchgate.netru.nl The insights gained from synthesizing this compound and its analogues contribute to the broader field of organic synthesis by providing new strategies and tools that can be applied to the construction of other complex natural products and medicinally relevant molecules. nih.govru.nl The development of efficient synthetic routes is crucial for producing sufficient quantities of these compounds for further biological investigation. nsf.gov
Biological Activities and Mechanistic Investigations of Pyronaamidine
Antiviral Activity Research
Investigation of Pyronaamidine's Efficacy Against Viral Pathogens
This compound has demonstrated notable antiviral activity across a range of viral families. Research has highlighted its potential efficacy against highly pathogenic viruses, including filoviruses and coronaviruses. Studies have shown that this compound is effective against multiple strains of the Ebola and Marburg viruses in vitro. nih.gov Its antiviral properties extend to several coronaviruses; it has been found to inhibit the replication of SARS-CoV-2 in cellular models. nih.gov
Further investigations have confirmed its broad-spectrum anti-coronavirus activity. This compound shows efficacy in mouse models of infection for SARS-CoV-1 and MERS-CoV, indicating its potential as a pan-coronavirus antiviral agent. nih.gov In studies involving transgenic mice expressing the human ACE2 receptor and infected with a SARS-CoV-2 isolate, this compound treatment led to reduced viral loads and decreased lung pathology. nih.gov In addition to its standalone efficacy, combination treatments of this compound with other antivirals like molnupiravir (B613847) have shown synergistic effects, further reducing viral titers in the lungs. nih.gov The compound has also been identified in studies alongside other imidazole (B134444) alkaloids, though some related compounds like leucettamine C showed only weak activity against the H1N1 influenza virus. mdpi.com
Elucidation of Antiviral Mechanisms of Action
The mechanisms through which this compound exerts its antiviral effects appear to be multifaceted and virus-dependent. For filoviruses, such as Ebola, the primary mechanism is believed to involve the inhibition of viral entry into host cells. nih.gov
In the context of coronaviruses, the mechanism appears to involve the targeting of key viral enzymes. Research suggests that this compound may inhibit the activity of the viral Papain-like (PL) protease, an enzyme crucial for viral replication. nih.gov Beyond direct antiviral actions, this compound is also noted for its immunomodulatory and anti-inflammatory activities, which can mitigate disease pathology. nih.govnih.gov For instance, in mouse models of SARS-CoV-2, the compound was found to reduce levels of pro-inflammatory cytokines. nih.gov This dual action of inhibiting viral replication and modulating the host's immune response is a significant aspect of its antiviral profile.
Target Identification and Validation in Antiviral Contexts (e.g., SARS-CoV-2 Main Protease)
A key focus of research into this compound's antiviral action has been the identification of specific molecular targets. The main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme essential for processing viral polyproteins, has been identified as a promising target for antiviral drugs. nih.govfrontiersin.orgrcsb.org
Computational in silico studies have proposed that this compound, along with other naamidine compounds, could be an effective inhibitor of the SARS-CoV-2 Mpro. researchgate.netresearchgate.net These molecular docking studies indicate a high binding affinity of this compound for the protease's active site, suggesting it could disrupt its function and halt viral replication. researchgate.net The catalytic dyad of the Mpro, Cys145-His41, is a critical site for its function, and compounds that interact with this region are considered strong candidates for inhibitors. researchgate.net While the primary antimalarial action of this compound involves different pathways, its structural similarity to other compounds known to interact with DNA and key enzymes supports its potential to bind to viral targets like the Mpro. researchgate.netnih.gov
Anticancer and Cytotoxic Activity Research
Evaluation of this compound's Cytotoxic Potential in Cellular Models
This compound has been extensively evaluated for its cytotoxic effects against a variety of human cancer cell lines, demonstrating potent activity at low micromolar concentrations. plos.orgnih.gov Studies have reported its effectiveness in inhibiting the growth of numerous cancer cell types, including breast cancer, leukemia, lymphoma, non-small cell lung cancer (NSCLC), and others such as K562 (chronic myelogenous leukemia) and HeLa (cervical cancer) cell lines. plos.orgnih.govisnff-jfb.com
A significant finding is this compound's selective cytotoxicity towards cancer cells compared to non-cancerous cells. plos.orgnih.gov For example, it exhibited a favorable selective cytotoxicity index (SCI) in multiple breast cancer and leukemia/lymphoma cell lines when compared against the non-cancerous MCF-10A breast cell line. plos.orgnih.gov This selectivity is a crucial characteristic for a potential anticancer therapeutic. The cytotoxic concentration 50% (CC50) values generally range from 1.6 µM to 9.4 µM across various cancer cell lines after 72 hours of exposure. plos.orgnih.gov
Below is a table summarizing the cytotoxic activity of this compound on several human cancer cell lines.
Mechanisms of Apoptosis and Cell Death Induction
The cytotoxic effect of this compound is primarily mediated through the induction of apoptosis, or programmed cell death. plos.orgnih.gov Research has identified several key events in the apoptotic pathway triggered by the compound. In both breast cancer (MDA-MB-231) and leukemia (HL-60) cells, this compound was found to cause phosphatidylserine (B164497) externalization, mitochondrial depolarization, and DNA fragmentation, all of which are classic hallmarks of apoptosis. plos.orgnih.gov
The anticancer mechanism also involves interference with critical cellular machinery and signaling pathways. nih.govnih.gov One of the prime mechanisms for its anticancer effects is its function as a DNA-intercalating agent and an inhibitor of DNA topoisomerase II, leading to DNA damage and cell death. nih.govnih.gov This action is similar to other anticancer drugs like amsacrine (B1665488) and quinacrine. nih.gov
In non-small cell lung cancer (NSCLC) cells, this compound was shown to upregulate the expression of death receptor 5 (DR5), which is part of the TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptotic pathway. nih.gov Concurrently, it was found to downregulate the epidermal growth factor receptor (EGFR), PI3K, and AKT signaling pathway, a critical cascade for cancer cell survival and proliferation. nih.gov The treatment also increased the levels of JNK (c-Jun N-terminal kinase), and the use of a JNK inhibitor was able to partially block the induced apoptosis. nih.gov These findings indicate that this compound can selectively kill cancer cells by activating apoptotic pathways and inhibiting key pro-survival signals. nih.gov
Table of Mentioned Compounds
Receptor Binding and Signaling Pathway Modulation (e.g., Apoptotic Receptors, CB1, TLR-4, EPCR, TNFR1)
In silico studies have provided significant insights into the interaction of this compound with various cellular receptors critical to signaling pathways, particularly those involved in apoptosis and inflammation. Research investigating a range of marine sponge-derived alkaloids identified this compound as having a high binding affinity for several key receptors. nih.gov
Specifically, this compound, along with related compounds, demonstrated the highest binding affinity to the Cannabinoid Receptor 1 (CB1), Toll-like Receptor 4 (TLR-4), Endothelial Protein C Receptor (EPCR), and Tumor Necrosis Factor Receptor 1 (TNFR1). nih.gov These receptors are integral to multiple physiological and pathological processes.
CB1 receptors are G protein-coupled receptors (GPCRs) primarily found in the central nervous system and are involved in modulating neurotransmitter release. medchemexpress.com
TLR-4 is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing lipopolysaccharides from Gram-negative bacteria. mdpi.com
EPCR is involved in the protein C anticoagulant pathway and also plays roles in inflammation and apoptosis. nih.gov
TNFR1 is a primary receptor for the cytokine TNF-α and is a key mediator of inflammation and programmed cell death (apoptosis). mdpi.comucsf.edu
The demonstrated high affinity of this compound for these receptors suggests its potential to modulate their corresponding signaling pathways. nih.gov Modulation of these pathways is a key area of investigation for therapeutic intervention in diseases ranging from cancer to inflammatory disorders. nih.govmdpi.com
| Compound | Target Receptor | Observed Affinity | Potential Implication |
|---|---|---|---|
| This compound | CB1 (Cannabinoid Receptor 1) | High | Modulation of neurotransmitter systems |
| This compound | TLR-4 (Toll-like Receptor 4) | High | Modulation of innate immune responses |
| This compound | EPCR (Endothelial Protein C Receptor) | High | Interference with coagulation and inflammation pathways |
| This compound | TNFR1 (Tumor Necrosis Factor Receptor 1) | High | Modulation of apoptosis and inflammation |
Antifungal Activity Research
The class of 2-aminoimidazole alkaloids, to which this compound belongs, has been reported to possess antifungal properties. caymanchem.commdpi.com However, specific studies detailing the comprehensive antifungal profile of this compound are limited in the available scientific literature.
The precise cellular and molecular targets of this compound's antifungal action have not been fully elucidated. Common mechanisms for antifungal agents include the disruption of the fungal cell membrane by targeting ergosterol (B1671047) synthesis, inhibition of cell wall synthesis by targeting enzymes like β-(1,3)-D-glucan synthase, or interference with nucleic acid synthesis. nih.govchemrxiv.orgcropprotectionnetwork.org For example, azole antifungals inhibit the enzyme lanosterol (B1674476) 14 α-demethylase, which is crucial for ergosterol biosynthesis. chemrxiv.org While this compound is an imidazole alkaloid, its specific mechanism within the fungal cell remains an area for further investigation.
Other Biological Activities under Investigation
Beyond its interactions with key signaling receptors, this compound is noted within a class of compounds with other potential therapeutic activities.
Several reports have highlighted the antimicrobial activity of the imidazole alkaloid family that includes this compound. nih.govcaymanchem.comfrontiersin.orgmdpi.com This suggests that these compounds may inhibit the growth of various microbes. One study on spironaamidine, a related spiroquinone-containing alkaloid, demonstrated antimicrobial activity against Bacillus cereus. mdpi.com However, a detailed spectrum of the specific bacterial species susceptible to this compound itself is not well-defined in the literature.
The imidazole alkaloid class has been associated with antagonist activity at specific receptors, indicating a potential for this compound to function as an inhibitor or antagonist. caymanchem.comnih.gov An antagonist is a substance that binds to a receptor but does not activate it, thereby blocking the action of an agonist. frontiersin.orgmanchester.ac.uk An inhibitor, often referring to enzymes, reduces or prevents the activity of the enzyme. frontiersin.org
Research has pointed to this class of compounds exhibiting antagonism of the Leukotriene B4 (LTB4) receptor and the Epidermal Growth Factor (EGF) receptor. caymanchem.comnih.gov
Leukotriene B4 Receptor: LTB4 is a potent lipid mediator involved in inflammation, and its receptor is a target for anti-inflammatory therapies. Antagonism of this receptor could reduce inflammatory responses.
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a critical role in cell growth and proliferation. Its overexpression is linked to many cancers, making EGFR inhibitors a key class of anticancer drugs.
While the broader class of marine imidazole alkaloids is linked to these activities, specific quantitative data, such as the IC50 value of this compound for EGFR kinase inhibition or its binding affinity (Ki) for the LTB4 receptor, are not specified in the reviewed literature.
Immunomodulatory Potential of this compound-related Alkaloids
The vast chemical diversity of marine pyrrole-imidazole alkaloids (PIAs) is matched by their broad spectrum of biological activities. mdpi.comnih.gov This class of natural products, primarily isolated from marine sponges, has garnered significant attention for its potential to modulate the immune system. nih.govdokumen.pub While research on this compound itself is emerging, several structurally related alkaloids have demonstrated significant immunomodulatory and immunosuppressive properties, highlighting a promising area for therapeutic development. mdpi.commdpi.com
Investigations into a zinc complex of this compound, bis(this compound)zinc, revealed weak inhibitory activity against the production of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated human monocytic leukemia (THP-1) cells. rsc.org This finding, though modest, points toward the potential of this compound structures to interfere with inflammatory pathways. Similarly, the simple pyrrole-imidazole compound, 4,5-Dibromopyrrole-2-carboxylic acid, has also been reported to possess immunosuppressive activity. researchgate.net
More pronounced immunomodulatory effects have been identified in the ageliferin (B1246841) family of bromopyrrole alkaloids. An extract from the coralline demosponge Astrosclera willeyana was found to inhibit the ubiquitin ligase activity of Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase that acts as a crucial negative regulator of immune cell function. mdpi.comdntb.gov.uacancer.gov Bioassay-guided fractionation identified several ageliferin derivatives as the active constituents. mdpi.com These compounds exhibited significant inhibitory effects on Cbl-b, with IC₅₀ values ranging from 18 to 35 µM. mdpi.comcancer.gov The inhibition of Cbl-b is a key target for enhancing immune responses, particularly in cancer immunotherapy. The ageliferin scaffold is therefore considered a valuable framework for developing more potent immunomodulatory agents. mdpi.com
Table 1: Cbl-b Inhibitory Activities of Ageliferin Alkaloids
| Compound | IC₅₀ (µM) | Source Organism | Reference |
| N(1)-methylisoageliferin | 35 | Astrosclera willeyana | mdpi.com |
| Ageliferin | 26 | Astrosclera willeyana | mdpi.com |
| N(1)-methylageliferin | 32 | Astrosclera willeyana | mdpi.com |
| N,N(1')-dimethylageliferin | 18 | Astrosclera willeyana | mdpi.com |
| N,N,N',N'-tetramethylageliferin | 19 | Astrosclera willeyana | mdpi.com |
| N(1')-methylageliferin | 20 | Astrosclera willeyana | mdpi.com |
Another related group, the batzelladine alkaloids, has also shown potential as immunosuppressive agents. mdpi.com Specifically, Batzelladine F, G, and a combination of H and I demonstrated moderate immunosuppressive activity by inhibiting the dissociation of the p56lck-CD4 complex. mdpi.com This interaction is critical for T-cell activation, and its inhibition is a therapeutic strategy for managing autoimmune diseases. mdpi.com
Furthermore, synthetic derivatives of related marine alkaloids have been explored for their immunomodulatory capabilities. Phidianidine derivatives, for instance, were found to have potent immunosuppressive effects on the proliferation and activation of both T cells and B cells, as well as on cytokine production, while exhibiting low toxicity in vitro. preprints.org These findings with related natural and synthetic compounds underscore the therapeutic potential of the broader class of this compound-related alkaloids in modulating immune responses. preprints.org
Structure Activity Relationship Sar Studies and Rational Design
Design and Synthesis of Pyronaamidine Analogues and Derivatives
The synthesis of this compound analogues has been a key strategy to probe its SAR. The complex structure of this compound, an imidazole (B134444) alkaloid, presents synthetic challenges. nih.govmdpi.com However, various synthetic routes have been developed to create analogues for SAR studies. nih.gov
One approach involves the sequential metallization of imidazole or alkyne amination to construct the core structure. nih.gov Another reported method for preparing analogues involves a multi-step pathway starting from substituted benzaldehydes. This process includes the protection of phenol (B47542) groups, condensation reactions to form oxazoles, hydrolysis, and subsequent reduction and cyclization steps to yield the desired imidazole-based structures. mdpi.com Specifically, the synthesis of naamidine analogues, which share a structural relationship with this compound, has been achieved through a pathway where cyanamide (B42294) cyclization is a key step. nih.gov
The synthesis of various imidazole alkaloids, including this compound, has been reported from the marine sponge Leucetta chagosensis. nih.govresearchgate.net The total synthesis of related complex natural products like kealiiquinone, which also features an imidazole core, highlights the intricate strategies required for these molecules, including regio-controlled methods to access key structural motifs. rsc.org These synthetic efforts are essential for producing a library of compounds to systematically evaluate the impact of structural modifications.
Impact of Structural Modifications on this compound Biological Activity
Structural modifications of the this compound scaffold and related imidazole alkaloids have a significant impact on their biological activity. Studies on analogues have revealed that the positions and numbers of methoxy (B1213986) and hydroxyl groups on the aromatic rings are critical for maintaining biological activity. nih.gov This suggests that this region of the molecule is highly sensitive to changes in electronegativity. nih.gov
For instance, in a study of related naamine (B1248366) alkaloids, compounds with certain substitutions on the aromatic ring showed good antiviral activity, while others displayed no inhibitory effect, underscoring the importance of these specific functional groups. nih.gov
This compound and its derivatives have shown a range of biological activities. One derivative, (2E, 9E)-pyronaamidine-9-(N-methylimine), exhibited selective cytotoxicity against MCF-7 breast cancer cell lines with an IC50 value of 24.2 μM, but was not active against A549 and PC9 cell lines. nih.govmdpi.com Another study reported that this compound displayed cytotoxicity against MCF-7, PC9, A549, and breast cancer stem cells with IC50 values of 5.2, 5.6, 7.8, and 10 μM, respectively. acs.org Additionally, leucettamine C, an alkaloid related to this compound, showed weak anti-H1N1 activity. mdpi.com
The table below summarizes the reported cytotoxic activity of this compound and a key derivative.
| Compound | Cell Line | IC50 (μM) |
| This compound | MCF-7 | 5.2 |
| This compound | PC9 | 5.6 |
| This compound | A549 | 7.8 |
| This compound | Breast Cancer Stem Cells (MCF-7-Oct4-GFP) | 10 |
| (2E, 9E)-pyronaamidine-9-(N-methylimine) | MCF-7 | 24.2 |
| (2E, 9E)-pyronaamidine-9-(N-methylimine) | A549 | No cytotoxic effect detected |
| (2E, 9E)-pyronaamidine-9-(N-methylimine) | PC9 | No cytotoxic effect detected |
These findings highlight how even subtle changes to the this compound structure can significantly alter its biological activity profile and selectivity against different cancer cell lines.
Computational Approaches to SAR Elucidation (e.g., QSAR)
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly being used to elucidate the SAR of complex natural products like this compound. scribd.com These in silico approaches complement experimental studies by predicting the biological activity of novel compounds and providing insights into the molecular features that are essential for activity. mdpi.com
For imidazole-based alkaloids, computational studies have been employed to identify potential inhibitors of various biological targets. For example, molecular docking and simulation studies have been performed on imidazole alkaloids from marine sponges to assess their potential as inhibitors of the SARS-CoV-2 main protease. tandfonline.com In these studies, this compound was identified as a potential antiviral candidate against SARS-CoV-2. tandfonline.comresearchgate.net Such computational analyses help in understanding the binding modes and affinities of these compounds with their target proteins. tandfonline.com
QSAR studies on related heterocyclic compounds, such as pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, have demonstrated the utility of this approach in identifying key molecular descriptors that correlate with biological activity. mdpi.comepdf.pub These descriptors can include parameters like hydrophobicity (logP), polarizability, and specific structural features. researchgate.net By building predictive models, QSAR can guide the synthesis of new analogues with potentially enhanced activity. mdpi.com Molecular dynamics simulations can further investigate the stability of ligand-protein complexes, providing a more dynamic understanding of the interactions. rsc.org
Development of Enhanced this compound-Based Lead Compounds
The insights gained from SAR and computational studies are being applied to the development of enhanced lead compounds based on the this compound scaffold. The goal is to design new molecules with improved potency, selectivity, and pharmacokinetic properties. The identification of this compound as a cytotoxic agent and a potential antiviral makes it an attractive starting point for drug discovery programs. nih.govmdpi.comtandfonline.com
The discovery that specific structural features, such as the substitution patterns on the aromatic rings, are crucial for activity provides a clear direction for medicinal chemists. nih.gov By systematically modifying these positions, it is possible to synthesize new derivatives with enhanced biological profiles. The use of computational tools can help prioritize which modifications are most likely to be successful, thereby streamlining the drug discovery process. nih.gov
The development of novel synthetic routes that allow for greater structural diversity is also a key aspect of this process. nih.gov As more efficient and flexible synthetic methods become available, it will be possible to create a wider range of this compound-based compounds for biological evaluation. The ultimate aim is to translate the initial promise of this compound into optimized lead compounds that could one day become new therapeutic agents.
Advanced Analytical and Characterization Methodologies for Pyronaamidine
Chromatographic Techniques for Pyronaamidine Separation and Purification
Chromatography is an indispensable tool for the isolation and purification of this compound from complex mixtures, such as crude extracts of the marine sponge Leucetta sp.. The choice of chromatographic technique is dictated by the physicochemical properties of this compound, including its polarity and molecular weight.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's polarity.
In a typical RP-HPLC setup for this compound analysis, a non-polar stationary phase, such as a C18 or C8 column, is employed. The separation is achieved by eluting the sample with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to achieve optimal separation of this compound from other components in the extract. The inclusion of modifiers such as trifluoroacetic acid (TFA) or formic acid in the mobile phase can improve peak shape and resolution by minimizing tailing. Detection is commonly performed using a UV-Vis detector, as the aromatic and conjugated systems within the this compound structure absorb UV light at specific wavelengths.
| Parameter | Typical Conditions for this compound Analysis |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 20 µL |
Gas Chromatography (GC) Considerations
Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound. The high molecular weight and complex structure of this compound result in low volatility and a propensity for thermal degradation at the high temperatures required for GC analysis.
For GC analysis to be feasible, derivatization of this compound would be necessary to increase its volatility and thermal stability. Silylation, for example, could be employed to block polar functional groups. However, the derivatization process can be complex and may introduce artifacts. Consequently, HPLC remains the preferred chromatographic method for the analysis of this compound.
Mass Spectrometry (MS) in this compound Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of marine natural products like this compound, as it minimizes fragmentation during the ionization process, allowing for the determination of the intact molecular ion.
High-resolution mass spectrometry (HRMS), often coupled with ESI, provides highly accurate mass measurements, enabling the determination of the elemental formula of this compound. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural information. The fragmentation pattern can reveal the connectivity of different structural motifs within the molecule.
Expected Fragmentation of this compound in ESI-MS/MS:
Loss of side chains: Cleavage of the bonds connecting the substituted benzyl (B1604629) and phenyl groups to the core structure.
Fragmentation of the imidazole (B134444) ring: Ring opening and subsequent fragmentation of the heterocyclic core.
Cleavage of the pyrone ring: Fragmentation of the pyrone moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the connectivity of atoms and the stereochemistry of the molecule.
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The chemical shifts of the aromatic protons can confirm the presence of the substituted phenyl rings, while signals in the aliphatic region correspond to the other protons in the molecule.
¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts can distinguish between sp², and sp³ hybridized carbons, providing information about the aromatic rings, double bonds, and saturated carbons.
2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different structural fragments of this compound.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
| Nucleus | Expected Chemical Shift Range (ppm) for Key Functional Groups in this compound |
| ¹H | 6.5 - 8.0 (Aromatic protons)3.0 - 4.5 (Protons adjacent to heteroatoms)1.5 - 3.0 (Aliphatic protons) |
| ¹³C | 110 - 160 (Aromatic and olefinic carbons)160 - 180 (Carbonyl carbons)40 - 70 (Carbons adjacent to heteroatoms)20 - 40 (Aliphatic carbons) |
Emerging Spectroscopic and Biophysical Methods for this compound Characterization
While HPLC, MS, and NMR are the workhorse techniques for the analysis of this compound, several emerging methods offer the potential for even more detailed characterization.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): This ultra-high-resolution mass spectrometry technique can provide extremely accurate mass measurements, further confirming the elemental composition and aiding in the identification of unknown metabolites related to this compound.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge. For complex molecules like this compound, which may exist as different isomers, IMS-MS can provide an additional dimension of separation, helping to distinguish between closely related structures.
Chiroptical Spectroscopy (Circular Dichroism - CD): CD spectroscopy can be used to investigate the absolute configuration of chiral centers within the this compound molecule by measuring the differential absorption of left and right circularly polarized light.
Sample Preparation and Enrichment Strategies for this compound Extraction
The successful analysis of this compound begins with its efficient extraction from the marine sponge matrix and subsequent enrichment.
A common procedure involves the following steps:
Extraction: The sponge material is typically lyophilized and then extracted with an organic solvent, such as methanol or a mixture of dichloromethane and methanol. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. For an alkaloid like this compound, a partitioning between an organic solvent (e.g., ethyl acetate) and an acidified aqueous phase can be effective. The alkaloid will preferentially move into the aqueous phase as a salt, and can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Chromatographic Cleanup: The enriched fraction is further purified using column chromatography. Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or a cation-exchange resin) is a common technique for removing interfering substances and concentrating the target compound prior to HPLC analysis.
| Step | Method | Purpose |
| 1. Extraction | Soxhlet or maceration with methanol/dichloromethane | To extract a broad range of secondary metabolites from the sponge tissue. |
| 2. Fractionation | Liquid-liquid partitioning (e.g., ethyl acetate/water) | To separate compounds based on polarity and enrich the alkaloid fraction. |
| 3. Enrichment | Solid-Phase Extraction (SPE) using a C18 or cation-exchange cartridge | To remove interfering compounds and concentrate this compound. |
| 4. Final Purification | Preparative HPLC | To isolate pure this compound for structural elucidation and bioactivity studies. |
Computational Chemistry and in Silico Modeling of Pyronaamidine
Quantum Chemical Calculations and Electronic Structure Analysis of Pyronaamidine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity. For this compound, these methods provide a detailed picture of its electronic structure, which is crucial for explaining its mechanism of action and metabolic pathways.
Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com Studies have utilized DFT calculations, specifically with the UB3LYP/6-31+G* level of theory, to explore the properties of Pyronaridine and its metabolites. worktribe.com One such study focused on the one-electron oxidation of Pyronaridine, a process relevant to its potential toxicity. The calculations suggested that the decay of the Pyronaridine radical occurs via a disproportionation reaction, leading to the formation of a reactive iminoquinone. worktribe.com
These computational analyses also provide important geometric parameters for Pyronaridine and its radical forms. Key calculated dimensions, including bond lengths and torsion angles between the aromatic rings, help in building accurate 3D models of the molecule for further computational studies like molecular docking. worktribe.com The electronic properties derived from these calculations, such as the distribution of electron density and molecular electrostatic potential, are critical for understanding how Pyronaridine interacts with its biological targets and metabolizing enzymes. ijcce.ac.irnih.gov
Molecular Docking and Ligand-Protein Interaction Studies of this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule, like this compound, to a macromolecular target, typically a protein.
Target Protein Identification and Binding Affinity Prediction for this compound
While historically known for its antimalarial activity through targeting hematin, recent in silico studies have explored other potential targets for Pyronaridine. nih.gov One study identified Bromodomain-containing protein 4 (BRD4) as a potential target. BRD4 is an epigenetic reader involved in the transcription of genes linked to cancer progression. worktribe.com
Using in silico database screening and molecular docking, Pyronaridine was identified as a potential inhibitor of the N-terminal bromodomain of BRD4 (BRD4-BD1). worktribe.com The binding affinity of Pyronaridine to BRD4-BD1 was predicted using computational methods. The calculated binding energy (ΔGbinding) for Pyronaridine was found to be competitive with known inhibitors. For instance, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) computations predicted a promising binding energy of -42.7 kcal/mol. worktribe.com
| Compound | Target Protein | Predicted Binding Energy (ΔGbinding) (kcal/mol) |
| This compound | BRD4-BD1 | -42.7 |
| R6S (Control Inhibitor) | BRD4-BD1 | -41.5 |
This table presents the predicted binding affinities of this compound and a control inhibitor to the BRD4-BD1 protein, as determined by MM-GBSA calculations.
These predictions suggest that Pyronaridine may have therapeutic potential beyond its use as an antimalarial agent, for instance, as a candidate for cancer therapy. worktribe.com
Molecular Dynamics Simulations of this compound-Target Complexes
To assess the stability of the docked poses and gain deeper insights into the dynamic nature of the ligand-protein interactions, molecular dynamics (MD) simulations are performed. srmist.edu.in MD simulations model the movement of atoms and molecules over time, providing a view of the conformational changes and stability of the this compound-target complex. frontiersin.org
For the this compound-BRD4-BD1 complex, MD simulations were conducted to evaluate the stability of the binding. worktribe.com The results indicated that the complex with Pyronaridine demonstrated greater stability within the BRD4-BD1 binding pocket compared to a control inhibitor. worktribe.com Further analysis of the MD trajectories using the MM-GBSA approach reinforced the initial docking predictions, with Pyronaridine showing a strong binding energy throughout the simulation. worktribe.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. srmist.edu.in These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing drugs to enhance their efficacy.
While specific QSAR studies focused solely on this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR are highly applicable. For related antimalarial compounds and molecules with similar scaffolds, QSAR studies have been successfully employed. frontiersin.orgnih.govnih.gov For instance, QSAR analyses on 9-anilinoacridines, which share a structural resemblance to Pyronaridine, have shown that properties like low lipophilicity and high pKa values can significantly increase antimalarial activity. nih.gov Similarly, 3D-QSAR models have been developed for other antimalarial agents, identifying key steric and electrostatic fields that influence their inhibitory activity. frontiersin.org
A hypothetical QSAR study on this compound derivatives would involve:
Data Set Preparation: A series of this compound analogs with measured biological activities (e.g., IC50 values against P. falciparum) would be compiled.
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog.
Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the model would be rigorously tested using internal (cross-validation) and external validation sets. mdpi.commdpi.com
Such models could guide the synthesis of novel this compound derivatives with improved potency and selectivity.
Prediction of this compound's ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of in silico drug design, as poor pharmacokinetic profiles are a major cause of drug failure. acs.org Computational tools can predict a range of ADME-related properties for compounds like this compound.
In silico predictions have been used to assess the pharmacokinetic properties of Pyronaridine, including its oral bioavailability. worktribe.com Studies have also reported calculated physicochemical properties such as pKa and the distribution coefficient (logD). For Pyronaridine, calculated pKa values using software like ADMET Predictor were 5.2, 6.39, 7.54, and 10.1. nih.gov The calculated lipophilicity at physiological pH (logD7.4) was found to be between 4.2 and 5.3, although this differs from experimentally measured values. nih.gov Such discrepancies highlight the importance of integrating computational predictions with experimental data.
| Property | Predicted Value |
| Oral Bioavailability | Predicted to be favorable worktribe.com |
| pKa | 5.2, 6.39, 7.54, 10.1 nih.gov |
| logD7.4 | 4.2 - 5.3 nih.gov |
This table summarizes the computationally predicted ADME-related properties of this compound.
These predictive models help in the early identification of potential liabilities, allowing for structural modifications to improve the drug-like properties of a lead compound. nih.govresearchgate.net
Homology Modeling and Virtual Screening for Novel this compound Targets
Homology modeling and virtual screening are powerful computational strategies for identifying novel protein targets for a given compound. mdpi.com
Homology Modeling: When the experimental 3D structure of a target protein is unavailable, a homology model can be built based on the known structure of a related homologous protein. issaasphil.org This technique is crucial for expanding the scope of structure-based drug design to novel targets. mdpi.com For a compound like this compound, if a potential new protein target is identified for which no crystal structure exists, homology modeling could be the first step in building a 3D model of that target for subsequent docking studies. mdpi.com
Virtual Screening: This technique involves computationally screening large libraries of compounds against a protein target to identify potential hits. nih.gov Conversely, in a process known as reverse or inverse docking, a single compound like this compound can be screened against a library of protein structures to identify potential new targets. nih.govmdpi.com This approach could uncover previously unknown mechanisms of action or identify opportunities for drug repurposing. For example, screening this compound against a database of human proteins could reveal off-targets related to side effects or new therapeutic targets for diseases like cancer. nih.govdovepress.com The identification of BRD4 as a potential target for Pyronaridine was the result of such a database screening approach. worktribe.com
These in silico methods provide a time- and cost-effective way to generate hypotheses about new drug-target interactions, which can then be validated experimentally. nih.gov
Preclinical Research Models and Methodologies for Pyronaamidine Evaluation
In Vitro Cellular Assays for Pyronaamidine Efficacy and Mechanism Studies
Initial evaluation of this compound's biological activity is conducted using in vitro cellular assays. These assays are fundamental for determining the compound's potency against specific pathogens or cell types and for elucidating its mechanism of action at a molecular level.
For its antimalarial properties, this compound has demonstrated high in vitro efficacy against both chloroquine-resistant Plasmodium falciparum and multidrug-resistant P. vivax isolates, with median 50% inhibitory concentrations (IC50) in the low nanomolar range. cdu.edu.aunih.govflinders.edu.au Studies using a schizont maturation assay showed a median IC50 of 1.92 nM against P. falciparum and 2.58 nM against P. vivax. cdu.edu.aunih.govflinders.edu.au The compound's activity is stage-specific, with higher efficacy observed against the ring stage of P. falciparum compared to the trophozoite stage. cdu.edu.au The primary antimalarial mechanism involves interfering with the synthesis of hemozoin, which leads to the accumulation of toxic hematin in the parasite's digestive vacuole. nih.govresearchgate.net
Beyond its antimalarial effects, this compound has shown potent cytotoxic activity against a range of human cancer cell lines. nih.gov It exhibits consistent efficacy at low micromolar concentrations (1.6 µM to 9.4 µM) across 17 different cancerous cell lines, including those from breast, hematological, ovarian, lung, and pancreatic cancers. nih.gov The mechanism in cancer cells involves the induction of programmed cell death (apoptosis) and interference with the topoisomerase II enzyme, which is crucial for cancer cell replication. b-s-h.org.uk
The compound has also been evaluated for antiviral activity, showing efficacy against multiple strains of the Ebola virus (EBOV) and Marburg virus (MARV) with IC50 values ranging from 0.82 µM to 2.72 µM. biorxiv.orgnih.gov
| In Vitro Efficacy of this compound | ||
| Target Organism/Cell Type | Assay Type | Key Findings (IC50/CC50) |
| Plasmodium falciparum (multidrug-resistant) | Schizont Maturation Assay | Median IC50: 1.92 nM cdu.edu.aunih.gov |
| Plasmodium vivax (multidrug-resistant) | Schizont Maturation Assay | Median IC50: 2.58 nM cdu.edu.aunih.gov |
| Human Cancer Cell Lines (17 types) | Cytotoxicity Assay | CC50 Range: 1.6 µM - 9.4 µM nih.gov |
| Ebola Virus (EBOV) | Antiviral Assay | IC50 Range: 0.82 µM - 1.30 µM biorxiv.orgnih.gov |
| Marburg Virus (MARV) | Antiviral Assay | IC50 Range: 1.01 µM - 2.72 µM biorxiv.org |
The selection of appropriate cell lines is critical for obtaining relevant and translatable in vitro data. For antimalarial research, laboratory-adapted strains and clinical isolates of P. falciparum and P. vivax are used. cdu.edu.au The chloroquine-resistant W2/Indochina clone of P. falciparum is specifically used in drug interaction studies. researchgate.net These parasites are cultured in human erythrocytes under specific atmospheric conditions.
In oncology research, a diverse panel of human cancer cell lines is utilized to assess the breadth of this compound's activity. nih.gov Based on initial screening, cell lines showing high sensitivity and selectivity, such as the MDA-MB-231 triple-negative breast cancer line and the HL-60 leukemia line, were chosen for more in-depth mechanistic studies. nih.gov Non-cancerous cell lines, like MCF-10A (breast epithelial) and HS-27 (bone marrow stromal), are included as controls to determine the selective cytotoxicity index. nih.gov For antiviral screening against the Ebola virus, HeLa cells have been employed. biorxiv.org
While specific high-throughput screening (HTS) campaigns for this compound analogues are not detailed in the available literature, established HTS platforms for antimalarial drug discovery are directly applicable. These platforms are designed to rapidly assess large libraries of chemical compounds to identify new leads. nih.govmalariaworld.org
Methodologies relevant for screening this compound analogues include:
Luciferase-based Reporter Assays : These assays use genetically modified parasites that express a luciferase enzyme. The amount of light produced is proportional to parasite viability, allowing for rapid quantification of a compound's inhibitory effect. nih.gov
P. falciparum Lactate Dehydrogenase (PfLDH) Assays : This colorimetric assay measures the activity of the parasite-specific enzyme PfLDH, which serves as a biomarker for parasite growth. malariaworld.org
Fluorescence-based Assays : Dyes like CyQUANT GR exhibit strong fluorescence upon binding to parasitic DNA, providing a sensitive measure of parasite proliferation that can be adapted for HTS formats. nih.gov
These HTS methods can be adapted to screen for analogues with improved potency, selectivity, or different mechanisms of action, accelerating the drug discovery process. malariaworld.orgresearchgate.net
Ex Vivo Models for this compound Pharmacological Evaluation
Ex vivo models serve as an intermediate step between in vitro assays and in vivo animal studies, providing a more complex biological environment. In one such study, serum was collected from Saimiri monkeys following oral administration of this compound. This drug-containing serum demonstrated potent activity against the multi-drug resistant K1 strain of P. falciparum, with an IC50 of 7 ± 5 ng/ml. nih.gov
Furthermore, this compound has been tested in ex vivo models for schistosomiasis. The compound was shown to be lethal to adult Schistosoma mansoni worms cultured outside of a host, demonstrating its potential as an anthelmintic agent. plos.orgmalariaworld.org
In Vivo Animal Models for Investigating this compound's Biological Actions
In vivo animal models are indispensable for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound in a whole-organism setting. A variety of animal models have been employed to study its antimalarial, anticancer, and antiviral properties. b-s-h.org.ukbiorxiv.orgmdpi.com
The choice of animal model is dictated by the specific research question.
Mice : Murine malaria models are standard for initial in vivo efficacy testing. nih.gov Mice infected with Plasmodium berghei are frequently used as a surrogate for P. falciparum to assess parasite clearance rates and to select for drug resistance. nih.govacademicjournals.orgjkuat.ac.ke The P. falciparum severe combined immunodeficient (SCID) mouse model allows for the study of the human parasite directly. nih.gov Mice have also been used to confirm the antischistosomal activity of this compound against S. mansoni and in successful animal studies for its anticancer effects. b-s-h.org.ukplos.org
Rats, Hamsters, and Dogs : These species are primarily used for inter-species pharmacokinetic modeling and scaling. mdpi.comnih.gov By comparing PK parameters across these species, researchers can better predict the compound's behavior in humans, which is a critical step for drug repurposing and development. mdpi.comnih.gov
Guinea Pigs : In the context of antiviral research, the guinea pig model of Ebola virus infection was used to assess this compound's efficacy in a different species from mice, providing broader evidence of its potential. biorxiv.orgnih.gov
Non-Human Primates : Rhesus and Saimiri monkeys serve as primate models that are biologically closer to humans. They have been used to evaluate schizontocidal activity and the clearance of parasitemia for malaria infections such as P. inui and P. cynomolgi. nih.gov
| Animal Models in this compound Research | |
| Animal Species/Strain | Justification for Use |
| Mice (P. berghei, P. yoelii, SCID) | Standard model for antimalarial efficacy, resistance studies, and anticancer evaluation. b-s-h.org.uknih.govacademicjournals.orgnih.gov |
| Rats | Inter-species pharmacokinetic (PK) modeling and scaling to predict human PK. mdpi.comnih.gov |
| Hamsters | Inter-species PK modeling to support drug repurposing. mdpi.comnih.gov |
| Dogs | Inter-species PK modeling. mdpi.comnih.gov |
| Guinea Pigs | Efficacy studies against Ebola virus infection. biorxiv.orgnih.gov |
| Monkeys (Rhesus, Saimiri) | Primate models for malaria (schizontocidal activity, parasitemia clearance). nih.gov |
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are crucial for understanding the relationship between drug exposure and its biological effect.
Pharmacokinetics (PK): Studies in hamsters, rats, and dogs have characterized this compound's PK profile, which includes rapid oral absorption, large volumes of distribution, and low total body clearance, resulting in a long terminal half-life. nih.govresearchgate.netmdpi.com Whole blood is often the preferred matrix for quantification due to the compound's tendency to accumulate in red blood cells. nih.govnih.gov A study comparing PK across hamsters, rats, and dogs was conducted to establish inter-species scaling, which helps in predicting human clinical pharmacokinetics. mdpi.comnih.gov In mice, the half-life of this compound was estimated to be 74 hours. nih.gov
| Selected Pharmacokinetic Parameters of this compound in Animal Models | ||
| Species | Parameter | Value |
| Rat | Vss/F (Volume of distribution at steady state) | 141.30 ± 18.66 L/kg mdpi.com |
| Rat | CL/F (Clearance) | 2.33 ± 0.36 L/h/kg mdpi.com |
| Rat | Accumulation Index | 3.04 ± 0.45 mdpi.com |
| Mouse | t1/2 (Half-life) | ~74 hours nih.gov |
| Multiple Species | Blood to Plasma Ratio | 2.2–2.4 (Rats), 9.1–17.8 (Rabbits), 2.0–2.4 (Dogs) nih.gov |
Pharmacodynamics (PD): In a murine malaria model, this compound demonstrated superior pharmacodynamics compared to other quinolines and artesunate. nih.gov It showed a dose-independent and very rapid parasite kill rate, achieving a 5- to 6-log reduction in parasitemia within 48 hours of a single dose. nih.gov Studies in P. berghei-infected mice showed an effective dose for 50% of the population (ED50) ranging from 0.42–0.89 mg/kg. researchgate.net These robust PD properties, particularly its rapid cytocidal effects, underscore its potential as a highly effective therapeutic agent. nih.gov
Efficacy Studies in Pathological Animal Models (e.g., infectious disease models, cancer models)
Initial literature reviews did not yield specific studies on "this compound" in pathological animal models for infectious diseases or cancer. The following sections outline the general principles and common models used for evaluating novel chemical compounds, which would be applicable to future preclinical research on this compound.
Infectious Disease Models
The evaluation of a new antimicrobial agent typically involves a range of animal models that mimic human infections. These models are crucial for determining the in vivo efficacy of the compound. Common models include:
Murine Infection Models: Mice are frequently used due to their genetic tractability, cost-effectiveness, and well-characterized immune systems. Depending on the target pathogen, various infection models can be established, such as:
Bacterial Sepsis Models: Mice are infected systemically with bacteria to induce sepsis, allowing for the assessment of a compound's ability to reduce bacterial load and improve survival.
Pneumonia Models: Intranasal or intratracheal inoculation of bacteria or viruses is used to establish lung infections. Efficacy is measured by reductions in pathogen titers in the lungs and improved lung pathology.
Thigh Infection Models: Localized muscle infections are established to study the compound's effect on a contained bacterial burden.
The selection of the animal model is highly dependent on the specific pathogen being studied and the intended clinical application of the compound.
Cancer Models
In oncology, pathological animal models are indispensable for assessing the anti-tumor activity of novel compounds. Key models include:
Patient-Derived Xenograft (PDX) Models: These models involve the transplantation of tumor tissue from a human patient into an immunodeficient mouse. mdpi.commdpi.com PDX models are considered highly valuable as they can retain the characteristics of the original human tumor, providing a more predictive assessment of therapeutic response. mdpi.commdpi.com
Syngeneic Tumor Models: In these models, mouse tumor cells are implanted into immunocompetent mice of the same genetic background. This allows for the study of the interaction between the compound, the tumor, and a fully functional immune system, which is critical for evaluating immunotherapies.
Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop specific types of cancer that closely mimic human disease progression. These models are instrumental in understanding the mechanisms of tumorigenesis and the long-term efficacy and resistance of a drug.
Table 1: Overview of Common Pathological Animal Models
| Model Type | Key Features | Common Applications |
|---|---|---|
| Infectious Disease | ||
| Murine Sepsis | Systemic bacterial infection | Evaluation of systemic antimicrobial activity and survival |
| Murine Pneumonia | Localized lung infection | Assessment of efficacy against respiratory pathogens |
| Cancer | ||
| Patient-Derived Xenograft (PDX) | Implantation of human tumor tissue in immunodeficient mice | Personalized medicine and prediction of clinical response mdpi.com |
| Syngeneic Models | Implantation of mouse tumor cells in immunocompetent mice | Evaluation of immunotherapies and tumor-immune interactions |
Considerations for Reproducibility and Translational Value in this compound Preclinical Models
Ensuring the reproducibility and translational value of preclinical animal studies is paramount for the successful clinical development of any new compound, including this compound.
Reproducibility
Several factors can influence the reproducibility of preclinical studies:
Standardization of Protocols: Detailed and standardized protocols for animal handling, compound administration, and endpoint analysis are essential to minimize variability between experiments and laboratories.
Blinding and Randomization: Implementing blinding (concealing treatment allocation from investigators) and randomization (randomly assigning animals to treatment groups) helps to reduce bias in study conduct and data interpretation.
Reporting Guidelines: Adherence to reporting guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, promotes transparency and allows for the critical appraisal and replication of studies.
Translational Value
The ultimate goal of preclinical research is to predict the safety and efficacy of a compound in humans. Key considerations for enhancing translational value include:
Choice of Animal Model: The selected animal model should accurately recapitulate key aspects of the human disease pathology and physiology. For instance, while rodent models are widely used, larger animal models may sometimes be necessary to better predict pharmacokinetics and toxicity in humans.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between the drug's concentration in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics) in animal models is crucial for selecting an appropriate dosing regimen for human clinical trials.
Biomarker Development: Identifying and validating biomarkers in preclinical models that can predict treatment response or toxicity can facilitate patient selection and monitoring in clinical trials.
Table 2: Key Considerations for Enhancing Reproducibility and Translational Value
| Consideration | Importance |
|---|---|
| Reproducibility | |
| Standardized Protocols | Minimizes experimental variability |
| Blinding and Randomization | Reduces investigator bias |
| Adherence to Reporting Guidelines | Promotes transparency and replicability |
| Translational Value | |
| Appropriate Animal Model Selection | Ensures relevance to human disease |
| PK/PD Modeling | Informs clinical dose selection |
Future Directions and Research Perspectives for Pyronaamidine
Exploration of Undiscovered Pyronaamidine Analogues from Natural Sources
The vast biodiversity of the marine environment offers a rich source of novel chemical entities with therapeutic potential. Marine sponges, in particular, are known to produce a wide array of bioactive secondary metabolites. mdpi.comnih.gov Future research could focus on the systematic screening of marine sponge extracts for previously undiscovered analogues of this compound. These organisms, found in diverse ecological niches from temperate to tropical waters, harbor symbiotic microorganisms that contribute to their chemical diversity. mdpi.comnih.gov
The process of discovering new analogues would involve bioassay-guided fractionation of sponge extracts. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry would be instrumental in isolating and identifying novel this compound-related structures. The bioactivity of these new compounds could then be evaluated against a panel of therapeutic targets.
Table 1: Potential Marine Sponge Genera for this compound Analogue Discovery
| Sponge Genus | Known for Producing Bioactive Compounds | Potential for Novel Structures |
| Agelas | Yes | High |
| Axinella | Yes | High |
| Haliclona | Yes | High |
| Spongia | Yes | Moderate |
| Ircinia | Yes | Moderate |
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of lead compounds. nih.govnih.govijettjournal.org In the context of this compound research, AI and ML algorithms could be employed in several key areas.
Development of Advanced Delivery Systems for this compound-Based Compounds
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems (DDS) offer a means to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. unipd.itnih.gov For this compound-based compounds, several advanced DDS could be explored.
Nanoparticle-based systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, could encapsulate this compound to enhance its solubility, stability, and bioavailability. unipd.itscienceopen.com These systems can also be engineered for targeted delivery to specific tissues or cells, thereby reducing off-target side effects. scienceopen.com Another promising approach is the development of stimuli-responsive delivery systems that release the drug in response to specific physiological cues, such as pH or temperature changes at the disease site. nih.gov
Table 2: Potential Advanced Delivery Systems for this compound
| Delivery System | Potential Advantages |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. |
| Polymeric Nanoparticles | Tunable drug release, potential for surface functionalization for targeting. |
| Solid Lipid Nanoparticles | High drug loading capacity, good physical stability. |
| Hydrogels | Sustained drug release, suitable for localized delivery. |
| Microneedle Patches | Painless transdermal delivery, bypasses first-pass metabolism. nih.gov |
Combination Therapies and Synergistic Effects with this compound
Combination therapy, the use of two or more drugs to treat a single disease, is a common strategy in modern medicine, particularly in oncology and infectious diseases. nih.govharvard.edu This approach can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects of each drug. mdpi.commdpi.com
Future research should investigate the potential of this compound in combination with existing therapeutic agents. The goal would be to identify drug combinations that exhibit synergy, potentially allowing for lower doses of each drug and reducing the risk of adverse effects. nih.govmdpi.com Preclinical studies using cell lines and animal models would be necessary to evaluate the efficacy and safety of such combinations. Understanding the mechanisms of interaction between this compound and other drugs will be crucial for the rational design of effective combination therapies. mdpi.com
Investigation of Environmental and Ecological Roles of this compound in Marine Sponges
The production of secondary metabolites by marine sponges is often a response to their environment. nih.gov These compounds can play a crucial role in the sponge's defense against predators, pathogens, and competing organisms. mdpi.comflinders.edu.au Investigating the ecological role of this compound in its natural source, marine sponges, could provide valuable insights into its biological activity.
Studies could explore how environmental factors, such as water temperature, nutrient availability, and the presence of microbial symbionts, influence the production of this compound. nih.govflinders.edu.au Understanding the natural function of this compound could help to elucidate its mechanism of action and guide the development of new therapeutic applications. This research would also contribute to a broader understanding of the chemical ecology of marine environments.
Q & A
Basic Research Questions
Q. What are the established laboratory protocols for synthesizing Pyronaamidine, and how can reproducibility be ensured?
- Methodological Answer : this compound synthesis typically involves condensation reactions under controlled temperatures (e.g., 60–80°C) using catalysts like palladium or nickel. Key steps include:
Purification via column chromatography with silica gel .
Solvent selection (e.g., DMF or ethanol) to optimize solubility .
Validation through melting point analysis and thin-layer chromatography (TLC).
To ensure reproducibility, document reagent purity, ambient conditions, and equipment calibration. Follow IUPAC guidelines for reporting synthetic procedures .
Q. Which spectroscopic techniques are essential for initial characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign proton environments and confirm molecular structure (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak alignment).
Cross-validate results with X-ray crystallography for absolute configuration .
Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?
- Methodological Answer :
Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–8 weeks .
Analytical Monitoring : Use HPLC to track degradation products; calculate half-life (t₁/₂) using first-order kinetics.
pH Variation : Test stability in buffers (pH 3–9) to simulate physiological conditions .
Report deviations using standard error margins (±2σ) .
Advanced Research Questions
Q. How can discrepancies between computational models and experimental data for this compound’s electronic properties be resolved?
- Methodological Answer :
- Multi-Scale Modeling : Combine DFT calculations (e.g., B3LYP/6-31G*) with molecular dynamics to account for solvent effects .
- Experimental Validation : Compare computed HOMO-LUMO gaps with UV-Vis spectra (λmax shifts).
- Sensitivity Analysis : Identify force field parameters causing deviations (e.g., van der Waals radii) .
Publish raw data and code for peer validation .
Q. What optimization strategies improve this compound synthesis yield without compromising purity?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio) .
- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR for real-time reaction tracking .
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
Tabulate optimization results (example below):
| Variable | Optimal Range | Yield Increase | Purity (%) |
|---|---|---|---|
| Catalyst Loading | 5–7 mol% | 15% | ≥98 |
| Reaction Time | 12–16 hrs | 10% | 97 |
Q. What statistical methods address contradictory bioactivity data in this compound pharmacological studies?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies; apply random-effects models to account for heterogeneity .
- Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous datapoints .
- Dose-Response Modeling : Fit IC₅₀ curves with nonlinear regression (e.g., Hill equation) .
Disclose confidence intervals (95%) and effect sizes (Cohen’s d) .
Guidelines for Data Presentation
- Tables/Figures : Label axes with units (e.g., "λ (nm)"); avoid 3D graphs unless necessary .
- Statistical Reporting : Use APA format for p-values (e.g., p < 0.01); justify decimal precision (e.g., 0.001 for HPLC purity) .
- Ethical Compliance : Declare conflicts of interest and obtain institutional review for bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
